2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a sulfonyl group, a piperidine ring, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the chlorothiophene derivative, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with piperidine-2-carbonyl chloride to form the piperidine derivative. Finally, the tetrahydroisoquinoline moiety is introduced through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine
- Indole derivatives
Uniqueness
2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carbonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c20-17-8-9-18(26-17)27(24,25)22-11-4-3-7-16(22)19(23)21-12-10-14-5-1-2-6-15(14)13-21/h1-2,5-6,8-9,16H,3-4,7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUASJDOYKOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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